molecular formula C21H27FN6O7S2 B14006834 4-[[2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride CAS No. 30885-63-3

4-[[2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride

Cat. No.: B14006834
CAS No.: 30885-63-3
M. Wt: 558.6 g/mol
InChI Key: RDZYKJMWBVETCM-UHFFFAOYSA-N
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Description

4-[[2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride is a complex organic compound with the molecular formula C21H27FN6O7S2. This compound is notable for its unique structure, which includes a triazine ring, a phenoxy group, and a sulfonyl fluoride moiety. It is used in various scientific research applications due to its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the phenoxy group and the acetylation process. The final step involves the sulfonylation reaction to introduce the sulfonyl fluoride group.

    Triazine Ring Formation: The triazine ring is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Phenoxy Group Introduction: The phenoxy group is introduced through a nucleophilic substitution reaction, where the triazine ring reacts with a phenol derivative.

    Acetylation: The acetylation process involves reacting the intermediate compound with acetic anhydride in the presence of a catalyst.

    Sulfonylation: The final step involves the reaction of the acetylated intermediate with sulfonyl fluoride under anhydrous conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-[[2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[[2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride involves its interaction with specific molecular targets. The compound’s sulfonyl fluoride group can react with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various biological pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4,6-Diamino-2-mercaptopyrimidine: Similar triazine ring structure but with different functional groups.

    2,4-Diamino-6-phenyl-1,3,5-triazine-1-ium nitrate: Contains a triazine ring and amino groups but differs in its overall structure and properties.

    3,7-Diamino-2,8-dimethyldibenzothiophene sulfone: Similar in having amino groups but with a different core structure.

Uniqueness

4-[[2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride is unique due to its combination of a triazine ring, phenoxy group, and sulfonyl fluoride moiety. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.

Properties

CAS No.

30885-63-3

Molecular Formula

C21H27FN6O7S2

Molecular Weight

558.6 g/mol

IUPAC Name

4-[[2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C19H21FN6O4S.C2H6O3S/c1-19(2)25-17(21)24-18(22)26(19)13-4-3-5-14(10-13)30-11-16(27)23-12-6-8-15(9-7-12)31(20,28)29;1-2-6(3,4)5/h3-10H,11H2,1-2H3,(H,23,27)(H4,21,22,24,25);2H2,1H3,(H,3,4,5)

InChI Key

RDZYKJMWBVETCM-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=CC=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)F)N)N)C

Origin of Product

United States

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